N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-4-fluorobenzamide
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Overview
Description
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-4-FLUOROBENZAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with cyano, furylmethyl, diphenyl, and fluorobenzamide groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-4-FLUOROBENZAMIDE involves multiple steps, typically starting with the formation of the pyrrole ring. The synthetic route may include the following steps:
Formation of the Pyrrole Ring: This can be achieved through the reaction of a suitable diketone with an amine in the presence of an acid catalyst.
Substitution Reactions: Introduction of the cyano, furylmethyl, and diphenyl groups onto the pyrrole ring through various substitution reactions.
Coupling with 4-Fluorobenzamide: The final step involves coupling the substituted pyrrole with 4-fluorobenzamide under appropriate reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to a commercial scale.
Chemical Reactions Analysis
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-4-FLUOROBENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, where the fluorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions.
Scientific Research Applications
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-4-FLUOROBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-4-FLUOROBENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-4-FLUOROBENZAMIDE can be compared with similar compounds such as:
3-Cyano-N-(2-furylmethyl)benzamide: This compound shares the cyano and furylmethyl groups but lacks the pyrrole and fluorobenzamide moieties.
N-[3-cyano-1-(2-furylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]thiophene-2-carboxamide: This compound has a similar pyrrole structure but with a thiophene-2-carboxamide group instead of fluorobenzamide.
The uniqueness of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-4-FLUOROBENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H20FN3O2 |
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Molecular Weight |
461.5 g/mol |
IUPAC Name |
N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C29H20FN3O2/c30-23-15-13-22(14-16-23)29(34)32-28-25(18-31)26(20-8-3-1-4-9-20)27(21-10-5-2-6-11-21)33(28)19-24-12-7-17-35-24/h1-17H,19H2,(H,32,34) |
InChI Key |
LKIUOEIZNDXENT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=C2C#N)NC(=O)C3=CC=C(C=C3)F)CC4=CC=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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